N,N-Dimethyl-1H-benzotriazole-1-carboximidamide monohydrochloride is a chemical compound with the molecular formula C₉H₁₁N₅·ClH and a molecular weight of 225.68 g/mol. It is classified under the category of benzotriazole derivatives, which are known for their diverse biological activities, including antifungal and antibacterial properties. The compound is identified by its CAS number 827042-23-9 and is often utilized in various scientific applications, particularly in the fields of medicinal chemistry and pharmacology.
The synthesis of N,N-Dimethyl-1H-benzotriazole-1-carboximidamide monohydrochloride typically involves multi-step synthetic routes, including:
Technical details such as reaction temperatures, times, and purification methods (e.g., recrystallization or chromatography) are crucial for optimizing yield and purity.
The molecular structure of N,N-Dimethyl-1H-benzotriazole-1-carboximidamide monohydrochloride can be represented by its SMILES notation: Cl.CN(C)C(=N)n1nnc2ccccc12
. The compound features a benzotriazole ring system, which is a fused bicyclic structure containing nitrogen atoms that contribute to its chemical properties.
InChI=1S/C9H11N5.ClH/c1-13(2)9(10)14-8-6-4-3-5-7(8)11-12-14;/h3-6,10H,1-2H3;1H
The presence of multiple nitrogen atoms in the structure enhances its potential interactions with biological targets.
N,N-Dimethyl-1H-benzotriazole-1-carboximidamide monohydrochloride can participate in various chemical reactions due to its functional groups:
These reactions are essential for developing derivatives with improved biological activity.
The mechanism of action for N,N-Dimethyl-1H-benzotriazole-1-carboximidamide monohydrochloride primarily involves its interaction with biological macromolecules such as enzymes or receptors:
Data on specific targets and pathways are crucial for understanding its therapeutic potential.
Relevant data on these properties guide researchers in storage, handling, and application protocols.
N,N-Dimethyl-1H-benzotriazole-1-carboximidamide monohydrochloride has several scientific uses:
The versatility of this compound makes it valuable in both academic research and pharmaceutical development contexts.
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.: 16655-63-3
CAS No.: